Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate
Description
Tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate is a brominated piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a bromomethyl substituent at the 4-position, and two methyl groups at the 3-positions of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for late-stage functionalization or as a building block in drug discovery . Its bromomethyl group enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups, while the Boc group ensures stability during synthetic steps .
Properties
Molecular Formula |
C13H24BrNO2 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-7-6-10(8-14)13(4,5)9-15/h10H,6-9H2,1-5H3 |
InChI Key |
MOGWXJCRFFDWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1CBr)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Bromopiperidine Derivatives
A common first step is the Boc protection of 4-bromopiperidine or its hydrobromide salt to form the corresponding tert-butyl 4-bromopiperidine-1-carboxylate intermediate. This step ensures selective functionalization at the 4-position while protecting the nitrogen.
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromopiperidine hydrobromide salt |
| Boc Reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Base | N,N-Diisopropylethylamine or triethylamine |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 18 to 48 hours |
| Yield | Quantitative to 98% |
Example Experimental Procedure:
- To a cooled (0 °C) suspension of 4-bromopiperidine hydrobromide in DCM, N,N-diisopropylethylamine is added dropwise.
- After stirring for 30 minutes, di-tert-butyl dicarbonate solution in DCM is added slowly.
- The mixture is stirred at room temperature for 18 hours.
- Workup involves washing with aqueous HCl and brine, drying, filtration, and concentration to yield the Boc-protected intermediate as a yellow oil.
This method achieves high yields (up to 100%) and is scalable for preparative purposes.
Introduction of the Bromomethyl Group at the 4-Position
The bromomethyl substituent can be introduced by bromination of the corresponding hydroxymethyl or methyl precursor at the 4-position.
Method 1: Bromination of 4-(Hydroxymethyl) Derivative
- Starting from tert-butyl 4-(3-hydroxy-2-oxopropyl)piperidine-1-carboxylate, bromination is performed using carbon tetrabromide and triphenylphosphine in dichloromethane.
- Reaction is carried out at room temperature for approximately 3 hours.
- The product tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is isolated by flash chromatography with yields around 56%.
Method 2: Direct Substitution Using Sodium Hydride and Bromomethyl Precursors
- In an alternative approach, sodium hydride (60% suspension) is used in N,N-dimethylformamide (DMF) at 60 °C to deprotonate an intermediate, followed by reaction with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.
- This method facilitates nucleophilic substitution to install the bromomethyl group.
- The reaction typically proceeds for 24 hours, followed by workup with ethyl acetate and purification by flash chromatography.
Installation of 3,3-Dimethyl Substitution
The 3,3-dimethyl substitution on the piperidine ring is generally introduced via alkylation or cyclization strategies prior to or concurrent with bromomethylation. Specific literature detailing the direct synthesis of tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate is limited, but analogous methods involve:
- Starting from 3,3-dimethylpiperidine derivatives.
- Protecting the nitrogen with Boc.
- Subsequent bromomethylation as described above.
Summary Table of Key Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of 4-bromopiperidine hydrobromide | Di-tert-butyl dicarbonate, N,N-diisopropylethylamine, DCM, 0 °C to RT, 18 h | 98-100 | Quantitative yields, mild conditions |
| Bromination of hydroxymethyl derivative | Carbon tetrabromide, triphenylphosphine, DCM, RT, 3 h | 56 | Requires chromatographic purification |
| Nucleophilic substitution with sodium hydride | Sodium hydride, DMF, 60 °C, 24 h | Not specified | Efficient for installing bromomethyl group |
| Installation of 3,3-dimethyl groups | Alkylation or cyclization (literature analogs) | Variable | Typically precursor modification step |
Research Findings and Analytical Data
- NMR Characterization: The Boc-protected intermediates exhibit characteristic tert-butyl singlets near 1.46 ppm and multiplets corresponding to piperidine ring protons, confirming successful protection.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ions consistent with the expected molecular weight of the bromomethylated Boc-piperidine derivatives.
- Purification: Flash chromatography using hexane/ethyl acetate gradients is the standard method for isolating pure products.
- Reaction Monitoring: LC-MS retention times and mass data provide analytical benchmarks for reaction progress and product identity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the piperidine ring or the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with KMnO4 can produce carboxylic acids or ketones.
Scientific Research Applications
Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate with analogous piperidine derivatives, focusing on structural variations, physicochemical properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity :
- The 3,3-dimethyl groups in the target compound increase steric hindrance, slowing nucleophilic attacks compared to the 3,3-difluoro analog, which exhibits higher electronegativity and polarity .
- The 4-methyl variant lacks the dimethyl substitution, reducing steric bulk and enhancing reactivity in alkylation steps .
Impact of Fluorine vs. Methyl Groups :
- The 3,3-difluoro derivative (CAS 1303974-03-9) has a molecular weight of 314.17 and a density of ~1.283 g/cm³, making it denser than the dimethyl analog. Fluorine atoms improve metabolic stability and membrane permeability in drug candidates .
Aromatic vs. Aliphatic Bromination :
- The 3-(3-bromophenyl) analog (CAS 1203686-41-2) introduces aromaticity, enabling Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, a common strategy in kinase inhibitor development .
Biological Activity
Tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry and biological research. Its structural characteristics and reactivity make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting protein tyrosine kinases and other biological pathways.
- Molecular Formula : C13H23BrN2O2
- Molecular Weight : 324.23 g/mol
- CAS Number : 2387599-95-1
This compound features a piperidine ring, which is known for its biological activity, particularly in modulating neurotransmitter systems and as a scaffold for drug development.
The biological activity of tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets:
- Electrophilic Nature : The bromomethyl group can act as an electrophile, allowing it to react with nucleophiles in biological systems. This property is crucial for its potential as a reactive intermediate in drug synthesis.
- Receptor Interaction : The piperidine ring may engage with various receptors or enzymes, modulating their activity. This interaction is significant in developing compounds that can influence signaling pathways related to diseases.
1. Protein Tyrosine Kinase Inhibitors
Tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate serves as an intermediate in synthesizing novel protein tyrosine kinase inhibitors, such as CP-690550. These inhibitors are crucial in treating various cancers and autoimmune diseases due to their role in cell signaling pathways that regulate growth and proliferation.
2. Potential Therapeutic Uses
Research indicates that derivatives of this compound may possess anti-inflammatory properties. For instance, compounds derived from similar structures have shown efficacy in reducing inflammation in models of arthritis and other inflammatory conditions .
Research Findings
Recent studies have explored the synthesis and biological evaluation of compounds related to tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate:
- Inhibition Studies : In vitro assays demonstrated that certain derivatives exhibit significant inhibition of target enzymes involved in inflammatory responses .
- Case Studies : A study highlighted the use of related piperidine derivatives in models of sepsis and acute pancreatitis, showcasing their therapeutic potential through modulation of inflammatory mediators .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
